molecular formula C9H11NO3 B13452791 Benzoic acid, 2-(2-aminoethoxy)- CAS No. 784983-95-5

Benzoic acid, 2-(2-aminoethoxy)-

Cat. No.: B13452791
CAS No.: 784983-95-5
M. Wt: 181.19 g/mol
InChI Key: FZDRFELMJZGXMU-UHFFFAOYSA-N
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Description

2-(2-aminoethoxy)benzoic acid is an organic compound with the molecular formula C9H11NO3. It consists of a benzoic acid moiety substituted with an aminoethoxy group at the ortho position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethoxy)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product.

  • Step 1: Esterification

      Reactants: 2-hydroxybenzoic acid, 2-aminoethanol

      Catalyst: Sulfuric acid or hydrochloric acid

      Conditions: Reflux

      Intermediate: 2-(2-aminoethoxy)benzoate ester

  • Step 2: Hydrolysis

      Reactants: 2-(2-aminoethoxy)benzoate ester, water

      Conditions: Acidic or basic hydrolysis

      Product: 2-(2-aminoethoxy)benzoic acid

Industrial Production Methods

In industrial settings, the production of 2-(2-aminoethoxy)benzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Nitro or nitroso derivatives

    Reduction: 2-(2-aminoethoxy)benzyl alcohol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

2-(2-aminoethoxy)benzoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme kinetics and as a substrate for various biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-aminoethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-aminoethoxy)benzoic acid
  • 3-(2-aminoethoxy)benzoic acid
  • 2-(2-aminoethoxy)benzaldehyde

Uniqueness

2-(2-aminoethoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

CAS No.

784983-95-5

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(2-aminoethoxy)benzoic acid

InChI

InChI=1S/C9H11NO3/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4H,5-6,10H2,(H,11,12)

InChI Key

FZDRFELMJZGXMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCCN

Origin of Product

United States

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